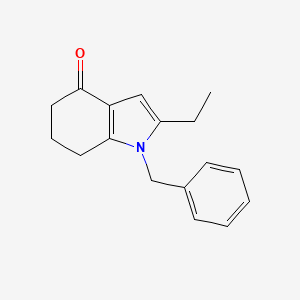

1-benzyl-2-ethyl-4,5,6,7-tetrahydro-1H-indol-4-one

Descripción general

Descripción

1-Benzyl-2-ethyl-4,5,6,7-tetrahydro-1H-indol-4-one is a synthetic compound known for its role as an inhibitor of bromodomain-containing protein 4 (BRD4) in humans . This compound is part of the indole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of the benzyl and ethyl groups at specific positions on the indole ring system contributes to its unique chemical properties and biological activities.

Mecanismo De Acción

Target of Action

The primary target of 1-Benzyl-2-Ethyl-4,5,6,7-Tetrahydro-1H-Indol-4-One is the Bromodomain-containing protein 4 (BRD4) . BRD4 is a member of the bromodomain and extra terminal domain (BET) family, playing a crucial role in regulating gene transcription.

Mode of Action

This compound acts as an inhibitor of BRD4 . By binding to the bromodomains of BRD4, it prevents the protein from interacting with acetylated histones, thereby disrupting the transcriptional network regulated by BRD4.

Biochemical Pathways

The inhibition of BRD4 can affect various biochemical pathways, particularly those involved in gene transcription. BRD4 is known to regulate the expression of several genes that are critical for cell cycle progression and survival. Therefore, its inhibition can lead to changes in these pathways, potentially leading to cell cycle arrest or apoptosis .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific cellular context. Given its role as a BRD4 inhibitor, it could potentially induce cell cycle arrest or apoptosis in cells where BRD4 plays a critical role in survival and proliferation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other biomolecules can affect its stability and activity. Moreover, the cellular environment, including the expression levels of BRD4 and the status of various signaling pathways, can influence its efficacy .

Métodos De Preparación

The synthesis of 1-benzyl-2-ethyl-4,5,6,7-tetrahydro-1H-indol-4-one typically involves multicomponent reactions. One common method includes the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . Another approach involves the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . These reactions are often carried out in water at room temperature, making them environmentally friendly and efficient.

Industrial production methods for this compound may involve large-scale synthesis using similar multicomponent reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the consistency and quality of the final product.

Análisis De Reacciones Químicas

1-Benzyl-2-ethyl-4,5,6,7-tetrahydro-1H-indol-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine, altering the compound’s properties.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indole ring, modifying its biological activity.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens or alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions employed.

Aplicaciones Científicas De Investigación

1-Benzyl-2-ethyl-4,5,6,7-tetrahydro-1H-indol-4-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Industry: It is used in the development of new materials and chemical processes, leveraging its unique chemical properties.

Comparación Con Compuestos Similares

1-Benzyl-2-ethyl-4,5,6,7-tetrahydro-1H-indol-4-one is unique due to its specific substitution pattern on the indole ring. Similar compounds include:

1-Benzyl-2-ethyl-1,5,6,7-tetrahydro-4H-indol-4-one: Differing only in the position of the ethyl group, this compound exhibits similar but distinct biological activities.

1-Benzyl-2-ethyl-1,5,6,7-tetrahydro-1H-indol-4-one: Another closely related compound with slight variations in its chemical structure and properties.

These compounds share the core indole structure but differ in their substitution patterns, leading to variations in their chemical and biological properties.

Actividad Biológica

1-Benzyl-2-ethyl-4,5,6,7-tetrahydro-1H-indol-4-one (BETHYL-THIO) is an organic compound classified as an indole derivative, known for its complex bicyclic structure. The molecular formula of this compound is CHNO, and it has a CAS number of 218934-50-0. This compound has garnered interest due to its potential biological activities, particularly as an inhibitor of Bromodomain-containing protein 4 (BRD4), which plays a critical role in gene regulation and cancer progression.

Research indicates that BETHYL-THIO functions primarily as an inhibitor of BRD4. This protein is involved in various cellular processes, including gene expression and the regulation of oncogenic pathways. Inhibition of BRD4 may lead to the suppression of tumor growth and provide a therapeutic avenue for cancer treatment. Ongoing studies are focused on elucidating the precise mechanisms through which BETHYL-THIO exerts its effects on BRD4 and related pathways .

Biological Activity and Therapeutic Potential

The biological activity of BETHYL-THIO has been investigated in several studies:

- Inhibition of BRD4 : BETHYL-THIO has been shown to bind to BRD4 with significant affinity, suggesting its potential as a therapeutic agent in oncology .

- Cancer Cell Studies : In vitro studies have demonstrated that BETHYL-THIO can inhibit the proliferation of various cancer cell lines by disrupting BRD4-mediated transcriptional activation .

- Synthetic Pathways : Various synthetic methods have been developed for producing BETHYL-THIO, each with differing yields and purities, indicating the compound's accessibility for research and potential clinical use .

Structure-Activity Relationship (SAR)

The unique structural features of BETHYL-THIO contribute to its biological activity. The presence of both benzyl and ethyl groups enhances its binding properties to BRD4 compared to other indole derivatives. Below is a comparison table highlighting structural similarities and differences with related compounds:

| Compound Name | Structural Features | Unique Aspect |

|---|---|---|

| 1-benzylindole | Indole structure without ethyl group | Lacks tetrahydro functionality |

| 2-methylindole | Methyl substitution on indole | Different substitution pattern |

| 1-(4-methylbenzyl)-2-methylindole | Benzyl group with methyl substitution | Altered aromatic system |

Case Studies

A recent study explored the efficacy of BETHYL-THIO in preclinical models of cancer:

- Study Design : Mice bearing xenograft tumors were treated with varying doses of BETHYL-THIO.

- Findings : Significant tumor reduction was observed in treated groups compared to controls, correlating with decreased BRD4 activity .

Future Directions

Ongoing research aims to:

- Further elucidate the molecular mechanisms underlying BETHYL-THIO's interaction with BRD4.

- Explore potential applications in treating other diseases beyond cancer.

- Investigate the compound's pharmacokinetics and long-term safety profile.

Propiedades

IUPAC Name |

1-benzyl-2-ethyl-6,7-dihydro-5H-indol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c1-2-14-11-15-16(9-6-10-17(15)19)18(14)12-13-7-4-3-5-8-13/h3-5,7-8,11H,2,6,9-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAZKIRPFJTZRDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(N1CC3=CC=CC=C3)CCCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.